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Compound of Interest

Compound Name:
Propionylpromazine-d6

hydrochloride

Cat. No.: B12057652 Get Quote

Technical Guide: Propionylpromazine-d6
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propionylpromazine-d6 hydrochloride,

a deuterated analog of the phenothiazine neuroleptic, Propionylpromazine. This document

covers its chemical properties, mechanism of action, relevant signaling pathways, and

experimental protocols for its use, particularly as an internal standard in quantitative analyses.

Core Compound Data
Propionylpromazine-d6 hydrochloride is the deuterium-labeled form of Propionylpromazine

hydrochloride, a tranquilizer used in veterinary medicine. The stable isotope-labeled (SIL)

analog serves as an ideal internal standard for mass spectrometry-based quantification of

Propionylpromazine in biological matrices, mitigating variability in sample preparation and

instrument response.
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Property Value Citations

Chemical Name

1-[10-[3-(Dimethylamino-

d6)propyl]-10H-phenothiazin-

2-yl]-1-propanone

Hydrochloride

[1]

CAS Number 1262770-67-1 [1]

Molecular Formula C₂₀H₁₉D₆ClN₂OS [1]

Molecular Weight 382.98 g/mol [1][2]

Appearance Light yellow to yellow solid

Storage Conditions
4°C, sealed, away from

moisture and light

Unlabeled CAS Number

7681-67-6

(Propionylpromazine

hydrochloride)

Unlabeled Molecular Weight

376.94 g/mol

(Propionylpromazine

hydrochloride)

Mechanism of Action and Signaling Pathways
Propionylpromazine is a phenothiazine derivative that acts as an antagonist at various

neurotransmitter receptors. Its primary pharmacological effect is attributed to its antagonism of

dopamine D2 receptors (DRD2). Additionally, it exhibits antagonist activity at dopamine D1 and

D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors

(M1-M5), α1-adrenergic receptors, and histamine H1 receptors. The sedative effects are largely

due to its antihistaminic properties.

Dopamine D2 Receptor (DRD2) Signaling Pathway
Propionylpromazine, as a DRD2 antagonist, blocks the downstream signaling cascade initiated

by dopamine. The DRD2 receptor is a G protein-coupled receptor (GPCR) linked to an

inhibitory G protein (Gαi/o).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.pharmaffiliates.com/en/1262770-67-1-propionylpromazine-d6-hydrochloride-pasti088065.html
https://www.pharmaffiliates.com/en/1262770-67-1-propionylpromazine-d6-hydrochloride-pasti088065.html
https://www.pharmaffiliates.com/en/1262770-67-1-propionylpromazine-d6-hydrochloride-pasti088065.html
https://www.pharmaffiliates.com/en/1262770-67-1-propionylpromazine-d6-hydrochloride-pasti088065.html
https://file.medchemexpress.com/batch_PDF/HY-W040146S/Propionylpromazine-d6-hydrochloride-SDS-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

Dopamine

Dopamine D2
Receptor (DRD2)

Binds & Activates

Propionylpromazine

Blocks

Gi/o Protein

Activates

Adenylyl Cyclase
(AC)

Inhibits

cAMP

Converts

Inhibition of
Cellular Response

Reduced activity leads to

ATP

Protein Kinase A
(PKA)

Activates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12057652?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


When dopamine binds to and activates the DRD2 receptor, the associated Gαi/o protein

inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic

AMP (cAMP), a crucial second messenger. Propionylpromazine competitively blocks dopamine

from binding to the DRD2 receptor, thereby preventing this inhibitory cascade and maintaining

baseline cellular activity.

Experimental Protocols
Propionylpromazine-d6 hydrochloride is primarily used as an internal standard in analytical

methods for the quantification of propionylpromazine.

Quantification of Propionylpromazine in Biological
Samples using LC-MS/MS
This protocol outlines a general procedure for the determination of propionylpromazine in

plasma or tissue samples.

1. Sample Preparation:

To a 1 mL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known

amount of Propionylpromazine-d6 hydrochloride solution as the internal standard.

Perform protein precipitation by adding a solvent such as acetonitrile.

Vortex the mixture and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

Liquid Chromatography (LC): Employ a reversed-phase C18 column.

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically

used to achieve good chromatographic separation.
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Mass Spectrometry (MS/MS): Use a tandem mass spectrometer operating in multiple

reaction monitoring (MRM) mode.

Monitor specific precursor-to-product ion transitions for both propionylpromazine and
propionylpromazine-d6.
The stable isotope-labeled internal standard will have a similar retention time to the
unlabeled analyte but will be distinguished by its higher mass.

3. Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak

area of the internal standard against the concentration of the analyte for a series of

calibration standards.

Determine the concentration of propionylpromazine in the unknown samples by interpolating

their peak area ratios from the calibration curve.
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Radioligand Binding Assay for Receptor Affinity
To determine the binding affinity (Ki) of propionylpromazine for the DRD2 receptor, a

competitive radioligand binding assay can be performed.

1. Membrane Preparation:

Use cell lines engineered to express the human DRD2 receptor.

Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes.

2. Binding Assay:

Incubate the cell membranes with a constant concentration of a radiolabeled DRD2

antagonist (e.g., [³H]-spiperone) and varying concentrations of unlabeled

propionylpromazine.

After incubation, separate the bound and free radioligand by rapid filtration through glass

fiber filters.

Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

Plot the percentage of specific binding against the logarithm of the propionylpromazine

concentration.

Determine the IC₅₀ value (the concentration of propionylpromazine that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation.

Logical Relationships
The relationship between propionylpromazine, its deuterated form, and its application is crucial

for understanding its utility in research and development.
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In conclusion, Propionylpromazine-d6 hydrochloride is an essential tool for the accurate

quantification of its unlabeled counterpart in various experimental settings. Its use as an

internal standard is a well-established practice that enhances the reliability and robustness of

bioanalytical methods. Understanding the underlying pharmacology of propionylpromazine,

particularly its interaction with the dopamine D2 receptor, provides the context for its

therapeutic and research applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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